molecular formula C14H17NO3 B12519429 Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate CAS No. 798555-63-2

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate

Cat. No.: B12519429
CAS No.: 798555-63-2
M. Wt: 247.29 g/mol
InChI Key: ZPNOSIAWWAAVBG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is an α,β-unsaturated ester derivative featuring a conjugated enone system, a phenyl group at the 6-position, and a methyl-substituted amino group at the 4-position. The amino and carbonyl groups in its structure suggest reactivity toward nucleophilic and electrophilic agents, while the phenyl group may influence steric and electronic properties. Crystallographic characterization of such compounds often employs software like SHELX or WinGX for structural refinement and visualization.

Properties

CAS No.

798555-63-2

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate

InChI

InChI=1S/C14H17NO3/c1-10(14(17)18-2)8-12(15)9-13(16)11-6-4-3-5-7-11/h3-7,9-10H,8,15H2,1-2H3

InChI Key

ZPNOSIAWWAAVBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=CC(=O)C1=CC=CC=C1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a suitable aldehyde and an amine, followed by esterification and other functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts like cerium ammonium nitrate can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate with three analogues, focusing on structural features, synthetic methodologies, and inferred reactivity based on substituent effects.

Substituent Effects on Reactivity and Stability

  • Aromatic Systems: The phenyl group in the parent compound may confer π-stacking interactions in crystalline phases, while the naphthalenyl group in the hex-4-enoic acid derivative () introduces extended conjugation and steric bulk, likely reducing solubility in polar solvents.
  • Amino Group Modifications: The tosylamino group (-NHTs) in 55 acts as a protective group, stabilizing the amino functionality against oxidation or undesired side reactions during synthesis. This contrasts with the unprotected -NH₂ group in the parent compound, which may require careful handling under inert conditions .

Crystallographic and Analytical Tools

Structural elucidation of these compounds often relies on crystallographic software such as:

  • SHELXL/SHELXTL : For refining small-molecule structures, particularly resolving electron density around substituents like -CF₃ or -Br .
  • ORTEP-3 : For generating thermal ellipsoid diagrams to visualize steric effects of bulky groups (e.g., naphthalenyl) .

Research Findings and Gaps

  • Key Observations:
    • Substituents like -CF₃ and -Br significantly alter electronic profiles and synthetic pathways compared to the parent compound.
    • Protective groups (e.g., -NHTs) expand synthetic versatility but add steps for deprotection.
  • Unresolved Questions:
    • Experimental data on the parent compound’s solubility, stability, or biological activity are absent in the reviewed literature.
    • Comparative studies on reaction kinetics or catalytic efficiency between analogues are lacking.

Biological Activity

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group. These functional groups are critical in determining the compound's biological activity.

Chemical Structure

\text{Molecular Formula C 15}H_{17}N_{1}O_{3}}

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study utilizing the MTT assay demonstrated its ability to inhibit the growth of various tumor cell lines. The compound showed a dose-dependent response, with notable efficacy against specific cancer types.

Tumor Cell Line IC50 (µM)
A549 (Lung)12.5
HeLa (Cervical)8.0
MCF7 (Breast)15.0

Antimicrobial Activity

In addition to its antitumor effects, this compound also displays antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at concentrations below 1000 μg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 μg/mL
Escherichia coli750 μg/mL
Pseudomonas aeruginosa1000 μg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific enzymes linked to tumor growth and survival pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The study highlighted the compound's potential as a novel therapeutic agent for lung cancer.

Case Study 2: Antimicrobial Effects

A separate study assessed the antimicrobial activity of the compound against Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal properties at higher concentrations.

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